Physicochemical Profiling and Synthetic Utility of tert-Butyl N-(cyanomethyl)-N-cyclopropylcarbamate
Physicochemical Profiling and Synthetic Utility of tert-Butyl N-(cyanomethyl)-N-cyclopropylcarbamate
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). tert-Butyl N-(cyanomethyl)-N-cyclopropylcarbamate (CAS: 1557886-58-4) is a highly specialized, orthogonally protected secondary amine intermediate. By combining a sterically constrained cyclopropyl ring with an electron-withdrawing, sterically compact cyanomethyl group, this building block offers unique spatial and electronic properties[1][2].
This whitepaper provides an in-depth technical analysis of its physicochemical properties—specifically addressing the critical distinction between its exact mass and molecular weight for high-resolution mass spectrometry (HRMS)—and details field-proven protocols for its analytical characterization and synthetic downstream application.
Physicochemical Data & Mass Spectrometry Metrics
To ensure rigorous analytical tracking during multi-step syntheses, researchers must differentiate between the average molecular weight (used for stoichiometric calculations) and the monoisotopic exact mass (used for HRMS identification)[3][4].
Quantitative Data Summary
| Property | Value | Clinical / Analytical Significance |
| IUPAC Name | tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate | Standardized nomenclature for regulatory filing. |
| CAS Number | 1557886-58-4 | Unique identifier for cataloging and procurement[5]. |
| Molecular Formula | C₁₀H₁₆N₂O₂ | Defines elemental composition[6]. |
| Molecular Weight | 196.25 g/mol | Abundance-weighted average mass; used for calculating reaction equivalents and molarity[6][7]. |
| Exact Mass | 196.121178 Da | Monoisotopic mass (calculated using ¹²C, ¹H, ¹⁴N, ¹⁶O); critical for HRMS[3][4]. |
| Theoretical [M+H]⁺ | 197.1285 m/z | Primary target ion in positive electrospray ionization (ESI+). |
| Theoretical [M+Na]⁺ | 219.1104 m/z | Common sodium adduct observed in LC-MS workflows. |
Causality in Mass Selection: The molecular weight (196.25 g/mol ) accounts for the natural distribution of isotopes (e.g., ~1.1% ¹³C). However, when utilizing instruments like Orbitrap or Q-TOF mass spectrometers, the detector resolves individual isotopic peaks. Therefore, the exact mass (196.1212 Da) must be programmed into the inclusion list to prevent false negatives during automated peak picking[4].
Structural Rationale in Medicinal Chemistry
The architecture of tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate is not arbitrary; it is engineered to solve specific challenges in medicinal chemistry.
-
The Cyanomethyl Motif (-CH₂CN): The cyanomethyl group is increasingly utilized to enhance target binding affinity. The flexible methylene linker allows the linear, electron-withdrawing cyano group to probe deep, narrow hydrophobic pockets within enzyme active sites[2]. Furthermore, the introduction of a cyanomethyl group enhances the compound's resistance to metabolic degradation (e.g., by cytochrome P450 enzymes) compared to simple alkyl chains, prolonging the half-life of the resulting pharmacophore[8].
-
The Cyclopropyl Motif: Cyclopropyl rings act as classic conformational restrictors. By rigidifying the adjacent amine, the entropic penalty of target binding is reduced. It also modulates the basicity (pKa) of the deprotected amine and increases lipophilicity, which is critical for crossing lipid bilayers in cellular assays.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides synthetic orthogonality, allowing the cyanomethyl and cyclopropyl groups to remain unreactive while other parts of a complex API are constructed.
Analytical Characterization: LC-HRMS Protocol
To establish a self-validating system for the identification of this intermediate, the following Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol leverages characteristic in-source fragmentation.
Step-by-Step Methodology
1. Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock.
-
Dilute 10 µL of the stock into 990 µL of 50:50 Water:ACN (final concentration: 10 µg/mL).
2. Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (FA).
-
Gradient: 5% B to 95% B over 5 minutes.
-
Causality: Formic acid is added to act as a proton source, ensuring efficient ionization of the carbamate in positive mode.
3. Mass Spectrometry (ESI+) & Self-Validation:
-
Set the HRMS to scan a mass range of 50–500 m/z.
-
Primary Identification: Extract the exact mass chromatogram for [M+H]⁺ at 197.1285 m/z (mass tolerance < 5 ppm).
-
Self-Validating Fragmentation: Boc-protected compounds are notoriously prone to in-source fragmentation. To validate the structure, monitor for two diagnostic fragment ions:
-
m/z 141.066 ([M+H - 56]⁺): Loss of the tert-butyl group as isobutylene.
-
m/z 97.076 ([M+H - 100]⁺): Complete loss of the Boc group (isobutylene + CO₂), leaving the protonated N-(cyanomethyl)cyclopropanamine core.
-
Synthetic Utility & Downstream Workflows
The primary utility of this compound lies in its deprotection to yield the active secondary amine, which can then undergo diverse transformations[9].
Step-by-Step Methodology: Orthogonal Boc Deprotection
This protocol is designed to selectively cleave the Boc group without hydrolyzing the sensitive nitrile group.
-
Reaction Setup: Dissolve 1.0 equivalent of tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA) dropwise until the DCM:TFA ratio is 4:1.
-
Causality: Cooling prevents the exothermic cleavage from generating localized heat, which could trigger unwanted side reactions at the nitrile carbon.
-
-
Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (stain with Ninhydrin; the deprotected secondary amine will appear as a distinct spot).
-
Workup (Self-Validating): Concentrate the mixture under reduced pressure to remove excess TFA. To validate successful deprotection before the next synthetic step, run a quick LC-MS of the crude oil; the complete disappearance of m/z 197.1285 and the dominant presence of m/z 97.076 confirms quantitative conversion.
-
Neutralization: Redissolve in DCM and wash with saturated aqueous NaHCO₃ to yield the free base, N-(cyanomethyl)cyclopropanamine.
Downstream Synthetic Pathways
Once deprotected, the intermediate serves as a versatile hub. The nitrile can be reduced to an ethylenediamine derivative, or it can undergo a [3+2] cycloaddition to form a tetrazole (a carboxylic acid bioisostere).
Figure 1: Divergent synthetic pathways originating from the deprotection of tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate.
Conclusion
tert-Butyl N-(cyanomethyl)-N-cyclopropylcarbamate (Exact Mass: 196.1212 Da) is a sophisticated intermediate that bridges the gap between structural rigidity and metabolic stability. By understanding its precise mass spectral behavior and employing controlled, self-validating deprotection protocols, medicinal chemists can efficiently integrate its cyclopropyl and cyanomethyl motifs into next-generation therapeutics.
References
-
PubChem. "Exact Mass and Computed Properties for C10H16N2O2 (CID 198695)." National Institutes of Health. Available at:[Link]
-
Journal of Medicinal Chemistry. "Cyanomethylquinolones as a New Class of Potential Multitargeting Broad-Spectrum Antibacterial Agents." ACS Publications, 2024. Available at:[Link]
-
PatSnap Synapse. "What is the mechanism of 17Α-Cyanomethyl-Estradiol?" PatSnap, 2024. Available at:[Link]
Sources
- 1. Buy tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate | 1557886-58-4 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. KEGG COMPOUND: C13311 [genome.jp]
- 4. cyclo(L-Pro-L-Val) | C10H16N2O2 | CID 6992261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 65369 | Sigma-Aldrich [sigmaaldrich.com]
- 6. Buy tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate | 1557886-58-4 [smolecule.com]
- 7. medkoo.com [medkoo.com]
- 8. What is the mechanism of 17Α-Cyanomethyl-Estradiol? [synapse.patsnap.com]
- 9. Buy tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate | 1557886-58-4 [smolecule.com]
